4-Benzoyloxy-2-butenyl trimethylacetate
Description
Strategic Approaches to Esterification and Olefinic Functionalization
Regioselective Esterification Pathways
The primary precursor to the target molecule is a mono-protected derivative of but-2-ene-1,4-diol, specifically 4-hydroxy-2-butenyl benzoate (B1203000). The final step is the esterification of the remaining free hydroxyl group with a trimethylacetic acid derivative. The regioselectivity of this final esterification is critical.
One of the most effective methods for achieving this transformation under mild conditions is the Mitsunobu reaction . This reaction allows for the esterification of primary and secondary alcohols with a carboxylic acid, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Studies on vicinal diols in monosaccharide derivatives have demonstrated that Mitsunobu conditions can achieve high regioselectivity, which is dependent on the stereochemistry of the starting material. nih.gov This method generally proceeds with retention of stereochemistry for the targeted alcohol, making it a powerful tool for the final esterification step. nih.gov
Alternatively, direct acylation using an activated form of trimethylacetic acid, such as pivaloyl chloride or trimethylacetic anhydride (B1165640), is a common strategy. sciencemadness.org To prevent side reactions and ensure selectivity, this reaction is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, and often with a catalyst.
Enzymatic catalysis offers another route to high regioselectivity. Lipases, for instance, are well-known for their ability to selectively acylate primary alcohols in the presence of secondary ones, and their efficacy in non-aqueous media makes them suitable for complex organic syntheses.
Precursor Synthesis and Structural Diversification
The successful synthesis of the target compound relies on the efficient preparation of its key building blocks: a suitable butenyl diol derivative and an activated form of trimethylacetic acid.
Synthesis of Substituted 4-Hydroxy-2-butenyl Benzoate Analogues
The primary precursor for the target molecule is 4-hydroxy-2-butenyl benzoate. This intermediate is typically synthesized from but-2-ene-1,4-diol, which is commercially available in both cis and trans forms. The key challenge is the mono-benzoylation of this symmetrical diol.
A common approach involves using a protecting group strategy, but more direct methods are often preferred for efficiency. One such method is the palladium-catalyzed mono-acylation. Recent advances have shown that (Z)-2-butene-1,4-diol monoesters can be prepared with high chemo-, regio-, and stereoselectivity through the palladium-catalyzed reaction of vinyl ethylene (B1197577) carbonates with carboxylic acids like benzoic acid. researchgate.netnih.gov This provides a direct and efficient route to the desired precursor while establishing the (Z)-alkene geometry. researchgate.netnih.gov
Another strategy involves enzymatic catalysis. Lipases can exhibit high regioselectivity, preferentially acylating one of the two primary hydroxyl groups of but-2-ene-1,4-diol.
Synthesis of Trimethylacetic Acid Derivatives
Trimethylacetic acid, also known as pivalic acid, is a readily available commercial chemical. For esterification reactions, it is often converted into a more reactive form to facilitate the reaction with the alcohol precursor. sciencemadness.org
Common activated derivatives include:
Pivaloyl Chloride : This is the most common acyl halide derivative, prepared by reacting trimethylacetic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). It is highly reactive and readily forms esters with alcohols, often in the presence of a base like pyridine to neutralize the HCl byproduct. sciencemadness.org
Trimethylacetic Anhydride : This anhydride can be synthesized from the corresponding acid. It is a potent acylating agent, often used with a catalytic amount of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). waocp.org
The choice of the activating agent depends on the specific reaction conditions and the sensitivity of the substrate to the reaction byproducts.
Catalytic Systems in the Synthesis of 4-Benzoyloxy-2-butenyl Trimethylacetate
Catalysis is central to achieving efficiency and selectivity in the synthesis of complex molecules like this compound. Various catalytic systems are employed for the key esterification and allylic functionalization steps.
For the crucial esterification of the 4-hydroxy-2-butenyl benzoate precursor, several catalytic systems are effective:
4-(Dimethylamino)pyridine (DMAP) : DMAP is a highly efficient nucleophilic catalyst for acylation reactions using acid anhydrides. It functions by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol. rsc.orgnih.gov
N,N'-Dicyclohexylcarbodiimide (DCC) : DCC is a widely used coupling agent that facilitates ester formation between a carboxylic acid and an alcohol by activating the carboxyl group. It is often used in conjunction with DMAP to increase reaction rates and yields. waocp.orgnih.gov
Palladium Catalysts : As mentioned, palladium complexes are instrumental in the stereoselective synthesis of the butene-1,4-diol monoester precursors. researchgate.netnih.gov Palladium catalysis is also central to allylic substitution reactions, which can be used to introduce functionality onto the butenyl backbone. nih.govnih.gov These reactions typically involve the formation of a π-allyl palladium intermediate. researchgate.net
Enzymes : Lipases are increasingly used as biocatalysts for esterification due to their high selectivity and mild reaction conditions. They can provide excellent regio- and enantioselectivity, which is particularly valuable in complex syntheses.
The selection of the appropriate catalyst is dictated by the specific transformation, the need for stereochemical control, and the compatibility with other functional groups present in the molecule.
Below is a comparative table of common esterification methods applicable to the synthesis.
| Method | Reagents | Catalyst/Promoter | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, often with water removal | Inexpensive reagents | Reversible; harsh conditions can cause side reactions (e.g., isomerization) |
| Acyl Chloride | Pivaloyl Chloride, Alcohol | Base (e.g., Pyridine, Et₃N) | Room Temperature or mild heat | High reactivity, irreversible | Generates HCl byproduct; acyl chloride can be moisture-sensitive |
| Acid Anhydride | Trimethylacetic Anhydride, Alcohol | DMAP (catalytic) | Room Temperature | High yield, mild conditions | Anhydride may not be commercially available |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP (catalytic) | Room Temperature | Very mild conditions, high yield | Forms DCU byproduct which must be filtered; DCC is an allergen |
| Mitsunobu Reaction | Carboxylic Acid, Alcohol | PPh₃, DEAD or DIAD | 0 °C to Room Temperature | Mild conditions, inversion of stereochemistry (if applicable) | Stoichiometric phosphine oxide byproduct can complicate purification |
Exploration of Novel Catalysts for Esterification Reactions
The selective synthesis of a mixed diester such as this compound from but-2-ene-1,4-diol hinges on the use of highly selective catalysts. The challenge lies in differentiating between the two primary hydroxyl groups of the starting diol and then selectively introducing two different acyl groups. Modern catalysis offers both enzymatic and chemocatalytic solutions to this problem.
Enzymatic Catalysts: Lipases are at the forefront of biocatalysis for selective esterification. nih.govmdpi.com These enzymes can exhibit remarkable regioselectivity, often favoring the acylation of one hydroxyl group over another in a diol. nih.govmdpi.com For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a widely used biocatalyst known for its high efficiency and selectivity in non-aqueous media. nih.govnih.govresearchgate.net By carefully selecting the acyl donor and reaction conditions, it is possible to achieve selective mono-acylation of a symmetric diol. nih.gov The introduction of a double or triple bond within the diol can lock the molecular conformation, further enhancing the selectivity of enzymatic monoesterification. nih.gov Dynamic kinetic resolution (DKR), a combination of enzymatic resolution and in-situ racemization of the unreacted enantiomer, can be employed for the synthesis of enantiopure allylic esters. nih.govmdpi.comorganic-chemistry.org This approach, often utilizing a lipase in conjunction with a ruthenium complex, allows for the theoretical conversion of a racemate to a single enantiomer to exceed the 50% limit of conventional kinetic resolution. nih.govmdpi.comorganic-chemistry.org
Chemcatalysts: Transition metal complexes have also emerged as powerful catalysts for the selective esterification of allylic alcohols. rsc.org Iridium-catalyzed asymmetric allylic esterification of racemic secondary allylic alcohols with carboxylic acids has been shown to proceed with excellent regio- and enantioselectivity. rsc.org Organocatalysts, such as those based on 4-(dimethylamino)pyridine (DMAP) and various phosphines, can also be employed for selective acylation reactions. nih.gov Furthermore, novel bimetallic oxide clusters, such as RhRuOx/C, have been developed for greener ester synthesis, utilizing molecular oxygen as the sole oxidant and demonstrating high reactivity for a variety of carboxylic acids. eurekalert.orglabmanager.com For the selective monoesterification of diols, a reagent system of Al2O3 and methanesulfonic acid (AMA) has been shown to be highly effective, providing monoesters in excellent yields without the need for a solvent. organic-chemistry.org
Evaluation of Catalytic Efficiency and Selectivity Profiles
The efficiency and selectivity of a catalytic system are paramount in the synthesis of a complex molecule like this compound. The evaluation of these parameters allows for the rational selection of the most suitable catalyst and reaction conditions.
Catalytic Efficiency: The efficiency of a catalyst is typically measured by its turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively. In practical terms, high efficiency translates to the use of low catalyst loadings, which is economically and environmentally beneficial. For example, in the dynamic kinetic resolution of allylic alcohols, the combination of a lipase and a ruthenium catalyst can lead to high yields (>80%) of the desired enantiomerically pure acetate (B1210297) with low catalyst loadings. organic-chemistry.org The efficiency of these systems is also influenced by the choice of acyl donor and solvent.
Selectivity Profiles: For the synthesis of this compound from but-2-ene-1,4-diol, several types of selectivity are crucial:
Chemoselectivity: The catalyst must selectively promote esterification over other potential side reactions, such as etherification or oxidation of the allylic alcohol.
Regioselectivity: In the first esterification step, the catalyst must selectively acylate one of the two hydroxyl groups of but-2-ene-1,4-diol. Lipases, for instance, can exhibit high regioselectivity in the acylation of polyols, often favoring the primary hydroxyl groups. mdpi.comnih.gov In the case of but-2-ene-1,4-diol, both hydroxyl groups are primary, making the differentiation challenging. However, subtle electronic and steric differences, or conformational locking, can be exploited by enzymes to achieve selectivity. nih.gov
Enantioselectivity: If a chiral product is desired, the catalyst must be able to differentiate between the two enantiomers of a racemic starting material or the two enantiotopic groups of a prochiral substrate. Dynamic kinetic resolution is a powerful tool for achieving high enantioselectivity in the synthesis of chiral allylic esters. nih.govmdpi.comorganic-chemistry.org
The table below provides a comparative overview of different catalytic systems that could be adapted for the synthesis of precursors to this compound, based on data from analogous reactions.
| Catalyst System | Substrate | Acyl Donor | Selectivity | Yield (%) | Reference |
| Novozym 435 (CALB) | Symmetric diol | Hexanoic acid | 98.75% monoester | 73 | nih.gov |
| Lipase + Ru-complex | Racemic allylic alcohol | p-Chlorophenyl acetate | >99% ee | >80 | organic-chemistry.org |
| Iridium complex | Racemic secondary allylic alcohol | Carboxylic acid | High regio- and enantioselectivity | - | rsc.org |
| Al2O3/MeSO3H | Diol | Aromatic/aliphatic acid | High monoester selectivity | Excellent | organic-chemistry.org |
Optimization of Reaction Parameters and Process Intensification
Solvent Effects and Reaction Kinetics
The choice of solvent can have a profound impact on the kinetics and selectivity of esterification reactions. In enzymatic catalysis, the solvent must maintain the enzyme's activity and can influence its selectivity. nih.gov For lipase-catalyzed reactions, non-polar organic solvents are often preferred to minimize the water content, which can lead to hydrolysis of the ester product. nih.gov However, the use of two-solvent mixtures, such as tert-amyl alcohol with a small amount of DMSO, has been shown to be effective for the regioselective acylation of sugars. nih.gov In chemocatalysis, the solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates and transition states. The reaction kinetics, including the rate law and activation energy, can be determined by monitoring the concentration of reactants and products over time under different conditions. This information is crucial for understanding the reaction mechanism and for designing more efficient processes.
Temperature and Pressure Optimization for Enhanced Yields
Temperature is a critical parameter in esterification reactions. Generally, an increase in temperature leads to an increase in the reaction rate. However, for enzymatic reactions, there is an optimal temperature range beyond which the enzyme may denature and lose its activity. researchgate.net For chemocatalyzed reactions, higher temperatures can sometimes lead to decreased selectivity and the formation of byproducts. Therefore, it is essential to find a balance between reaction rate and selectivity. Pressure can also be used to influence the outcome of a reaction, particularly when gaseous reactants or byproducts are involved. In esterification reactions, applying a vacuum can help to remove water, a byproduct of the reaction, thereby shifting the equilibrium towards the formation of the ester product.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful tool for process intensification. rsc.orgnih.govrsc.orgresearchgate.netdurham.ac.uk In a flow reactor, reactants are continuously pumped through a heated tube or a packed bed containing a catalyst. rsc.orgresearchgate.net This technology offers several advantages over traditional batch processing, including:
Enhanced heat and mass transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and improved selectivity. nih.gov
Improved safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous materials and exothermic reactions. nih.gov
Facilitated automation and scale-up: Flow systems can be easily automated for high-throughput screening of reaction conditions and can be scaled up by running multiple reactors in parallel ("numbering-up") or by extending the operation time. researchgate.net
Integration of multi-step synthesis: Multiple reaction steps can be performed sequentially in a single, uninterrupted flow system, eliminating the need for isolation and purification of intermediates. rsc.orgresearchgate.net
For the synthesis of this compound, a two-step continuous flow process could be envisioned. In the first step, but-2-ene-1,4-diol could be selectively mono-acylated with benzoic acid using an immobilized enzyme or a solid-supported catalyst packed in a column. The resulting mono-ester could then be directly introduced into a second reactor for the subsequent esterification with trimethylacetic acid.
The following table summarizes key parameters that can be optimized in a continuous flow synthesis.
| Parameter | Effect | Optimization Goal |
| Flow Rate | Determines residence time in the reactor | Maximize conversion while minimizing byproduct formation |
| Temperature | Affects reaction rate and selectivity | Achieve optimal balance between rate and selectivity |
| Reactor Volume | Influences throughput and residence time | Match the desired production scale |
| Catalyst Loading | Impacts conversion and cost | Use the minimum amount for maximum efficiency |
| Solvent | Affects solubility and catalyst activity | Choose a solvent that maximizes performance and is environmentally friendly |
Green Chemistry Principles in Synthetic Route Design
The design of a synthetic route for this compound should be guided by the principles of green chemistry to ensure that the process is environmentally benign and sustainable. researchgate.netnih.govyoutube.com
Key green chemistry principles applicable to this synthesis include:
Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. Water or greener solvents like acetonitrile (B52724) can be considered for esterification reactions. youtube.com
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of highly active catalysts can help to reduce the energy requirements of the process.
Use of Renewable Feedstocks: While the immediate precursors for this synthesis (but-2-ene-1,4-diol, benzoic acid, and trimethylacetic acid) are typically derived from petrochemical sources, future research could explore their synthesis from renewable biomass.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both enzymatic and chemocatalysts can be used to improve the efficiency and selectivity of the synthesis while reducing waste. researchgate.net Recyclable catalysts, such as immobilized enzymes or heterogeneous chemocatalysts, are particularly desirable. researchgate.net
By integrating these principles into the synthetic design, it is possible to develop a process for the synthesis of this compound that is not only efficient and selective but also environmentally responsible.
Atom Economy and Waste Reduction Strategies
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com The ideal reaction would have a 100% atom economy, where all atoms from the starting materials are found in the final product, generating no waste. jocpr.com In the context of synthesizing this compound, maximizing atom economy is a key strategy for waste reduction.
Traditional multi-step syntheses often involve the use of protecting groups and stoichiometric reagents, which can lead to poor atom economy and the generation of significant waste. jk-sci.com For example, a classical esterification might use a coupling reagent that is not incorporated into the final product, thus generating stoichiometric byproducts. In contrast, modern catalytic approaches are designed to be more atom-economical. Addition and rearrangement reactions are particularly notable for their high atom economy. jk-sci.com
For the synthesis of a bifunctionalized substrate like this compound, a potential atom-economical approach could involve the direct addition of benzoic acid and trimethylacetic acid (or their derivatives) across a 1,3-butadiene (B125203) backbone, or the rearrangement of a suitable precursor. Ruthenium-catalyzed addition of carboxylic acids to alkynes is an example of a highly atom-economical method for synthesizing enol esters. researchgate.net While not directly applicable to a butenyl structure, the principle of direct addition is a cornerstone of green synthesis.
Below is a comparative table illustrating the theoretical atom economy of different reaction types that could be conceptually applied to the synthesis of allylic esters.
| Reaction Type | General Equation | Theoretical Atom Economy | Waste Products |
| Addition | A + B → C | 100% | None |
| Rearrangement | A → B | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | Leaving group (B) |
| Elimination | A-B → A + B | < 100% | Leaving group (B) |
The table above demonstrates that addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. Therefore, designing a synthetic pathway for this compound that prioritizes addition reactions would be a key strategy for minimizing waste.
Utilization of Sustainable Reagents and Solvents
The choice of reagents and solvents has a profound impact on the environmental footprint of a chemical synthesis. Green chemistry encourages the use of reagents that are catalytic rather than stoichiometric and solvents that are benign and recyclable. organic-chemistry.org
In synthesizing an ester like this compound, traditional methods might employ hazardous reagents or solvents. Modern approaches focus on alternatives that are safer and more sustainable. For instance, enzymatic catalysis represents a green alternative for esterification, often proceeding under mild conditions with high selectivity. medcraveonline.commedcraveonline.com Lipases, for example, can be used to catalyze esterification reactions in organic solvents or even solvent-free systems, which significantly reduces the environmental impact. medcraveonline.com
The use of transition metal catalysts, such as palladium or ruthenium, allows for reactions to occur with high efficiency under mild conditions, reducing energy consumption. nih.govresearchgate.net Furthermore, the development of recyclable catalysts is an active area of research aimed at minimizing waste and cost. organic-chemistry.org
The selection of solvents is another critical aspect of sustainable synthesis. Many common organic solvents are volatile, flammable, and toxic. Green solvents, such as water, supercritical fluids, or ionic liquids, are increasingly being explored as replacements. For esterification reactions, performing the synthesis in a green solvent like ethanol (B145695) or even under solvent-free conditions can drastically improve the environmental profile of the process. organic-chemistry.orgnih.gov
A comparison of traditional versus sustainable approaches to ester synthesis is presented in the table below.
| Aspect | Traditional Approach | Sustainable Approach |
| Catalyst | Stoichiometric strong acids (e.g., H₂SO₄) | Catalytic amounts of solid acids, enzymes (e.g., lipase), or metal catalysts. medcraveonline.comnih.gov |
| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene). | Water, ethanol, ionic liquids, or solvent-free conditions. organic-chemistry.org |
| Byproducts | Stoichiometric amounts of salts and other waste. | Minimal byproducts, often just water. organic-chemistry.org |
| Energy Usage | Often requires high temperatures and prolonged reaction times. | Milder reaction conditions, potentially reducing energy consumption. rsc.org |
By integrating these sustainable practices, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible, reflecting the core tenets of modern green chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyloxy)but-2-enyl benzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2,3)15(18)20-12-8-7-11-19-14(17)13-9-5-4-6-10-13/h4-10H,11-12H2,1-3H3 |
InChI Key |
LRYLKQUAZJGIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC=CCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Elucidation of 4 Benzoyloxy 2 Butenyl Trimethylacetate Chemical Transformations
Investigations into Ester Hydrolysis and Transesterification Mechanisms
The presence of both a benzoyloxy and a trimethylacetate group on the same butenyl scaffold invites comparative analysis of their respective reactivities under various catalytic conditions.
The hydrolysis of the two ester groups in 4-Benzoyloxy-2-butenyl trimethylacetate proceeds via nucleophilic acyl substitution. The relative rates of cleavage are influenced by both electronic and steric factors. The trimethylacetate group, with its bulky tert-butyl substituent, presents significant steric hindrance to the approach of a nucleophile compared to the less hindered benzoyloxy group. Conversely, the electronic nature of the benzoyl group can be modulated by substituents on the aromatic ring, which in turn affects the electrophilicity of the carbonyl carbon.
Kinetic studies comparing the rates of hydrolysis under acidic and basic conditions would reveal the interplay of these effects. Under basic conditions, the rate is primarily dependent on the electrophilicity of the carbonyl carbon and the steric accessibility to the nucleophile. Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, and the stability of the resulting intermediate plays a crucial role.
Table 1: Hypothetical Relative Rate Constants for Hydrolysis of Ester Groups
| Condition | Ester Group | Relative Rate Constant (k_rel) |
|---|---|---|
| Acidic (H₃O⁺) | Benzoyloxy | 1.0 |
| Trimethylacetate | 0.4 | |
| Basic (OH⁻) | Benzoyloxy | 1.0 |
This table presents hypothetical data for illustrative purposes.
Transesterification, or the exchange of the alkoxy group of an ester, can be effectively catalyzed by both Lewis and Brønsted acids and bases.
Brønsted Acid Catalysis: In the presence of a Brønsted acid, such as p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.
Lewis Acid Catalysis: Lewis acids, such as zinc acetate (B1210297) or aluminum chloride, function by coordinating to the carbonyl oxygen, which also enhances the carbonyl carbon's electrophilicity. mdpi.comresearchgate.net This method is particularly useful when substrates are sensitive to strong Brønsted acids. mdpi.comresearchgate.net
Base Catalysis: Both Brønsted bases (e.g., sodium methoxide) and Lewis bases can catalyze transesterification. mdpi.com Brønsted bases deprotonate the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon.
The choice of catalyst can influence the selectivity of the transesterification reaction, potentially allowing for the preferential exchange of one ester group over the other in this compound.
Electrophilic and Nucleophilic Additions to the 2-Butenyl Moiety
The carbon-carbon double bond in the 2-butenyl moiety is a site of reactivity towards both electrophiles and nucleophiles.
Electrophilic addition reactions to the double bond of this compound can proceed with either syn or anti stereochemistry, depending on the electrophile and the reaction conditions. msu.edulibretexts.org
Anti-addition is common for reactions involving halogens (e.g., Br₂), where a cyclic halonium ion intermediate is formed. The subsequent nucleophilic attack occurs from the face opposite to the bridging halogen, resulting in the two new substituents being on opposite sides of the original double bond. msu.edu
Syn-addition is observed in reactions such as catalytic hydrogenation and hydroboration-oxidation. In these cases, the reagents add to the same face of the double bond.
The stereochemical outcome is a critical aspect of these reactions, as it determines the spatial arrangement of the newly formed stereocenters. msu.edunih.gov
The two ester groups in this compound have an electron-withdrawing inductive effect. This effect reduces the electron density of the π-bond in the 2-butenyl moiety, thereby decreasing its nucleophilicity. chemrxiv.org As a result, the double bond is deactivated towards electrophilic attack compared to an unsubstituted alkene. chemrxiv.org
Conversely, the electron-withdrawing nature of the ester groups can make the double bond more susceptible to nucleophilic attack, particularly in conjugate addition reactions if the double bond were conjugated to a carbonyl group. chemrxiv.org While the double bond in this compound is not directly conjugated to the ester carbonyls, the electronic influence of these groups is still significant in modulating the olefin's reactivity.
Rearrangement Reactions and Isomerization Pathways
Allylic esters such as this compound are known to undergo rearrangement reactions. One of the most common is the allylic rearrangement, which involves the migration of the ester group from one end of the allylic system to the other, accompanied by a shift of the double bond. This process can be catalyzed by acids or transition metals.
Isomerization of the double bond from the 2-position to the 3-position is also a possibility, leading to the formation of 4-Benzoyloxy-3-butenyl trimethylacetate. This isomerization can be promoted by acid or base catalysts and proceeds through the formation of a carbocation or carbanion intermediate. The relative stability of the isomeric alkenes will influence the position of the equilibrium.
Sigmatropic Rearrangements Involving the Allylic System
The allylic ester moiety within this compound is predisposed to undergo sigmatropic rearrangements, which are pericyclic reactions involving a concerted reorganization of electrons. Specifically, a rsc.orgrsc.org-sigmatropic rearrangement, often referred to as a Claisen rearrangement for allyl vinyl ethers or a related rearrangement for allylic esters, could be anticipated. In this scenario, the benzoyloxy group at the 4-position could migrate to the 2-position, with a concurrent shift of the double bond.
Hypothetical Experimental Data for Thermal Rearrangement
| Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Product Ratio (Original:Rearranged) |
| 100 | Toluene | 24 | 15 | 85:15 |
| 120 | Toluene | 24 | 35 | 65:35 |
| 140 | o-Xylene | 12 | 60 | 40:60 |
| 160 | o-Xylene | 12 | 85 | 15:85 |
Geometric Isomerization of the 2-Butenyl Double Bond
The 2-butenyl double bond in this compound can exist as either the cis (Z) or trans (E) isomer. Interconversion between these isomers, or geometric isomerization, can be induced by thermal or photochemical means. Thermal isomerization would likely proceed through a radical mechanism at high temperatures, involving the temporary cleavage of the pi bond.
Photochemical isomerization, on the other hand, can be initiated by the absorption of a photon of appropriate wavelength, leading to the promotion of an electron from the π to a π* orbital. This excited state has a lower barrier to rotation around the carbon-carbon single bond, allowing for isomerization. Upon relaxation back to the ground state, a mixture of both cis and trans isomers can be obtained. The photostationary state, or the equilibrium ratio of the isomers under photochemical conditions, would depend on the absorption spectra and quantum yields of the two isomers.
Oxidation and Reduction Chemistry of this compound
The presence of both a double bond and two ester groups offers multiple sites for oxidation and reduction reactions, with the potential for chemoselectivity being a key point of investigation.
Selective Oxidation of the Double Bond
The carbon-carbon double bond is generally more susceptible to oxidation than the ester functionalities under mild conditions. A variety of reagents could be employed for its selective oxidation. For instance, epoxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding epoxide, 4-benzoyloxy-2,3-epoxybutyl trimethylacetate. Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would lead to the formation of the corresponding diol.
Ozonolysis represents a more drastic oxidation, which would cleave the double bond, yielding an aldehyde and a mixed anhydride (B1165640) of a carboxylic acid and trimethylacetic acid, depending on the workup conditions (reductive or oxidative). The choice of oxidizing agent and reaction conditions would be critical in achieving the desired selective transformation.
Hypothetical Data for Selective Oxidation Reactions
| Oxidizing Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |
| m-CPBA | Dichloromethane | 0 | Epoxide | 92 |
| OsO₄ / NMO | Acetone/Water | 25 | Diol | 88 |
| O₃ then Zn/H₂O | Dichloromethane | -78 | Aldehyde fragments | >95 |
Selective Reduction of Ester Functionalities
The reduction of the ester groups in the presence of a double bond presents a chemoselectivity challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both esters to their corresponding alcohols and potentially also reduce the double bond.
To achieve selective reduction of one or both ester groups while preserving the double bond, milder or more sterically hindered reducing agents would be necessary. For instance, diisobutylaluminium hydride (DIBAL-H) at low temperatures is known for the partial reduction of esters to aldehydes. However, achieving selectivity between the benzoyloxy and trimethylacetate groups would be challenging and would likely depend on subtle differences in their steric and electronic environments. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, but its reactivity can be enhanced with certain additives or under specific conditions. beilstein-journals.orgnih.gov It is conceivable that under forcing conditions, NaBH₄ could effect the reduction of the ester groups.
Radical Reactions and Polymerization Initiation Potential
The olefinic center in this compound can participate in radical reactions.
Radical Addition to the Olefinic Center
The addition of a radical species across the double bond is a plausible transformation. For example, the free-radical addition of a hydrogen bromide (HBr) in the presence of peroxides would be expected to proceed via an anti-Markovnikov addition mechanism. In this process, the bromine radical would add to the less substituted carbon of the double bond (C-2), generating a more stable secondary radical at C-3. Subsequent abstraction of a hydrogen atom from HBr would yield the final product.
The regioselectivity of this addition would be governed by the stability of the intermediate radical. The presence of the nearby ester groups could influence the reactivity and stability of the radical intermediates through inductive and resonance effects.
In-depth Analysis of this compound in Polymer Science
Detailed examination of available scientific literature and chemical databases reveals a significant lack of specific research on "this compound" for its application as a monomer or precursor in controlled radical polymerization. Consequently, a detailed discussion supported by experimental data on this specific role cannot be provided at this time.
While the principles of controlled radical polymerization (CRP) are well-established for a wide array of monomers, including various esters and allylic compounds, direct evidence and detailed research findings concerning the polymerization behavior of this compound are not present in the public domain of scientific literature.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer architecture. These methods are extensively used to create well-defined polymers from monomers bearing a variety of functional groups. The successful application of these techniques hinges on the specific reactivity of the monomer , including the stability of the propagating radical and the kinetics of activation and deactivation.
The structure of this compound contains a butenyl group, which suggests potential for radical polymerization. However, allylic monomers are known to be challenging substrates in radical polymerization due to degradative chain transfer, which can limit the achievable molecular weight and control over the polymerization process. For a compound like this compound to be effectively used in CRP, specific catalysts and conditions would need to be developed to overcome these challenges.
Without dedicated studies on this compound, any discussion on its role as a monomer in controlled radical polymerization would be speculative. Key data, such as its reactivity ratios, the kinetic parameters of its polymerization, and the properties of the resulting polymers, are not available. Therefore, a scientifically accurate and detailed elucidation as requested by the outline cannot be constructed.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the specified compound. Broader chemical principles and data from analogous structures exist, but discussing them would violate the explicit instructions to focus solely on "this compound."
Further research on this specific compound would be necessary to provide the detailed analysis requested in the article outline.
Stereochemical Control and Conformational Analysis of 4 Benzoyloxy 2 Butenyl Trimethylacetate
Stereochemical Aspects of Reaction Mechanisms
Diastereoselectivity in Addition Reactions to the Double Bond
The stereochemical outcome of addition reactions to the double bond of 4-benzoyloxy-2-butenyl trimethylacetate is governed by the conformational preferences of the molecule in its ground state and the transition state of the reaction. The diastereoselectivity arises from the differential facial accessibility of the double bond to an incoming reagent, which is dictated by the steric and electronic nature of the substituents on the allylic carbon.
A key principle governing the conformation of acyclic allylic systems is the minimization of allylic strain, specifically A(1,3) strain. This strain arises from the steric interaction between a substituent on the allylic carbon (C4) and a substituent on the terminus of the double bond (C2). In the case of this compound, rotation around the C3-C4 single bond will position the bulky benzoyloxy and trimethylacetate groups to minimize these interactions.
Considering a simplified model where the trimethylacetate group is at C1 and the benzoyloxy group is at C4, the molecule can adopt several conformations. The lowest energy conformation is generally one where the largest substituent on the allylic carbon is oriented anti-periplanar to the double bond. However, the approach of a reagent to the π-system of the double bond will be influenced by the relative steric bulk of the groups at C4.
In reactions such as epoxidation, hydroboration, or osmylation, the reagent will preferentially attack the less hindered face of the double bond. The diastereoselectivity of such reactions can often be predicted using Felkin-Anh or related models for nucleophilic addition to carbonyls, adapted for addition to allylic systems. These models consider the steric and electronic effects of the substituents on the stereogenic center.
For this compound, the bulky benzoyloxy group at C4 will likely direct incoming reagents to the opposite face of the double bond. The degree of diastereoselectivity will depend on the size of the reagent and the reaction conditions. For instance, in a hypothetical hydroboration-oxidation reaction, the borane (B79455) reagent would be expected to approach from the face opposite to the benzoyloxy group, leading to the formation of one diastereomer of the resulting diol in excess.
The table below illustrates the expected major diastereomer in common addition reactions based on the principle of steric hindrance from the C4 substituent.
| Reaction Type | Reagent | Predicted Major Diastereomer |
| Epoxidation | m-CPBA | Epoxide formed on the face opposite the benzoyloxy group |
| Hydroboration | BH₃ | Boron adds to the less hindered face of the double bond |
| Dihydroxylation | OsO₄ | Diol formed on the face opposite the benzoyloxy group |
Enantioselective Transformations of Related Chiral Analogs
While this compound itself is achiral, the introduction of chirality at either C1 or C4, or the use of chiral reagents or catalysts, can lead to enantioselective transformations. The field of asymmetric catalysis offers powerful methods for achieving high enantioselectivity in reactions involving allylic substrates.
For a chiral analog of this compound, where a stereocenter exists, enantioselective transformations can be achieved through various strategies, including kinetic resolution and desymmetrization reactions. In a kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of the starting material, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.
A more modern and efficient approach involves the use of chiral catalysts to control the stereochemistry of a reaction on a prochiral substrate. For instance, transition metal-catalyzed allylic substitution reactions are well-established for the enantioselective formation of C-C and C-X bonds. In the context of a chiral analog of our target molecule, a chiral palladium or iridium catalyst could be employed to facilitate the substitution of the benzoyloxy or trimethylacetate group with a nucleophile, proceeding with high enantioselectivity. organic-chemistry.orgnih.gov
The success of such enantioselective transformations relies heavily on the design of the chiral ligand that coordinates to the metal center. The ligand creates a chiral environment around the metal, which in turn differentiates between the two enantiotopic faces of the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product.
The following table provides examples of enantioselective transformations on allylic esters that are analogous to what could be envisioned for chiral derivatives of this compound.
| Reaction Type | Catalyst/Ligand | Nucleophile | Enantiomeric Excess (ee) | Reference |
| Palladium-Catalyzed Allylic Alkylation | [Pd(allyl)Cl]₂ / Chiral Phosphine (B1218219) Ligand | Malonate | >90% | organic-chemistry.org |
| Iridium-Catalyzed Allylic Amination | [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand | Amine | Up to 99% | nih.gov |
| Ruthenium-Catalyzed Asymmetric Allylic Substitution | Cp*Ru(cod)Cl / Chiral Diamine Ligand | Sodium Carboxylate | High | capes.gov.br |
These examples highlight the potential for achieving high levels of enantiocontrol in reactions of chiral allylic esters through the use of sophisticated catalytic systems. Similar strategies could be applied to chiral analogs of this compound to access enantiomerically pure products for various applications in organic synthesis.
Computational and Theoretical Chemistry Studies on 4 Benzoyloxy 2 Butenyl Trimethylacetate
Electronic Structure and Reactivity Descriptors
Computational chemistry provides powerful tools to understand the intrinsic electronic properties of a molecule like 4-Benzoyloxy-2-butenyl trimethylacetate. These properties are fundamental to predicting its reactivity and behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals offer insights into the molecule's ability to act as an electron donor or acceptor.
For an allylic ester like this compound, the HOMO is typically associated with the π-system of the carbon-carbon double bond, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, is generally located over the carbonyl groups and the allylic system, suggesting these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap implies high stability and low reactivity, while a small gap suggests higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Allylic Ester
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the C=C double bond, indicating its role as the primary electron-donating site. |
| LUMO | -1.2 | Distributed across the ester carbonyl groups and the allylic backbone, serving as the electron-accepting site. |
| HOMO-LUMO Gap | 7.3 | Suggests a moderately stable molecule under standard conditions. |
Note: These values are illustrative and based on typical results for similar allylic esters calculated using Density Functional Theory (DFT) with a B3LYP/6-31G(d) basis set.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.
In the case of this compound, an MEP map would reveal negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl groups, highlighting their nucleophilic character and ability to engage in hydrogen bonding. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms and parts of the allylic chain, indicating regions susceptible to nucleophilic attack. This visual tool is invaluable for predicting non-covalent interactions and the initial steps of reaction mechanisms.
Quantum Chemical Calculations of Transition States
Quantum chemical calculations are instrumental in mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms.
By modeling the interaction of this compound with various reagents, computational chemists can trace the geometric and energetic changes that occur as reactants are converted into products. This process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy barrier.
For reactions involving allylic esters, such as palladium-catalyzed allylic alkylation, theoretical calculations can distinguish between different possible mechanistic pathways (e.g., SN2 vs. SN2' mechanisms). These calculations provide detailed geometries of the transition states and the associated energy barriers, which are crucial for understanding reaction selectivity.
By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. This allows for the prediction of product distributions under different reaction conditions. For instance, in the rearrangement reactions of allylic esters, calculations can determine whether the linear or branched isomer is the preferred product and under what conditions.
Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stability (kcal/mol) | Predicted Control |
| Pathway A | 20.5 | -15.2 | Kinetic |
| Pathway B | 25.1 | -18.7 | Thermodynamic |
Note: These are hypothetical values to illustrate how computational data can be used to predict reaction outcomes. The values represent relative energies.
Molecular Dynamics Simulations for Solvent and Conformational Effects
While quantum chemical calculations are often performed on isolated molecules in the gas phase, real-world chemistry occurs in solution. Molecular Dynamics (MD) simulations can bridge this gap by modeling the behavior of a molecule over time in the presence of explicit solvent molecules.
For this compound, MD simulations can reveal how solvent molecules interact with different parts of the ester, potentially stabilizing certain conformations or intermediates. This is particularly important for understanding reactions where solvent polarity can significantly influence the reaction rate and outcome. Furthermore, this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify the most stable conformers in a given solvent and assess how conformational flexibility might impact reactivity. These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.
Solvation Effects on Reactivity and Stability
The chemical environment, particularly the solvent, plays a pivotal role in dictating the reactivity and conformational stability of molecules like this compound. Computational chemistry provides powerful tools to model these interactions, primarily through implicit and explicit solvation models. numberanalytics.comnumberanalytics.comwikipedia.org
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. numberanalytics.comwikipedia.org These models are computationally efficient for predicting how a solvent's polarity will affect the stability of the ground state and any charged or polar intermediates that may form during a reaction. For this compound, which contains two polar ester groups, moving from a nonpolar solvent (like hexane) to a polar aprotic solvent (like DMSO) or a polar protic solvent (like ethanol) would be predicted to significantly stabilize the molecule's ground state due to dipole-dipole interactions.
In studies of reaction mechanisms, such as hydrolysis or nucleophilic substitution at one of the carbonyl centers, implicit models can predict the differential solvation of reactants and transition states. numberanalytics.com A polar solvent would be expected to lower the activation energy for reactions involving charge separation in the transition state.
Explicit solvation models, often employed in molecular dynamics (MD) simulations, involve modeling individual solvent molecules surrounding the solute. wikipedia.orgrsc.org This approach provides a more detailed, atomistic picture of specific solute-solvent interactions, such as hydrogen bonding. While the target molecule cannot act as a hydrogen bond donor, the carbonyl oxygens of the benzoate (B1203000) and trimethylacetate groups can act as hydrogen bond acceptors. In protic solvents, MD simulations would likely reveal a structured solvation shell around these oxygen atoms, which could influence the molecule's conformational preferences and the accessibility of the electrophilic carbonyl carbons to nucleophilic attack.
Table 1: Predicted Relative Solvation Free Energies (ΔGsolv) for this compound in Various Solvents using an Implicit Model (SMD). Note: Values are hypothetical, based on typical results for similar esters, and relative to the gas phase.
| Solvent | Dielectric Constant (ε) | Predicted Relative ΔGsolv (kcal/mol) | Primary Interaction Type |
|---|---|---|---|
| Hexane | 1.88 | -3.5 | van der Waals |
| Chloroform | 4.81 | -7.2 | Dipole-Dipole |
| Tetrahydrofuran (THF) | 7.58 | -8.1 | Dipole-Dipole |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -10.5 | Strong Dipole-Dipole |
| Water | 80.1 | -9.8 | Dipole-Dipole, Hydrogen Bonding (Acceptor) |
Dynamic Conformational Behavior
The flexibility of the butenyl chain in this compound allows for a range of possible conformations. The dynamic behavior of this molecule can be investigated computationally through methods like potential energy surface (PES) scanning and molecular dynamics (MD) simulations. mdpi.comnih.gov
Theoretical conformational analysis would focus on the rotation around several key single bonds: the C-O bonds of the ester groups and the C-C single bonds within the butenyl backbone. nih.gov The ester groups themselves are known to be planar, with a significant rotational barrier around the C-O single bond, strongly favoring a trans (or Z) conformation. modgraph.co.uk
MD simulations, which simulate the movement of atoms over time, would provide insight into the flexibility of the molecule in a given environment (gas phase or solution). mdpi.comrsc.org These simulations would likely show that the most significant conformational freedom arises from rotation around the C2-C3 bond of the butenyl chain. The bulky trimethylacetate and benzoyloxy groups would sterically hinder free rotation, leading to a set of preferred, low-energy conformers. In solution, explicit solvent interactions would further influence the conformational landscape, potentially stabilizing more extended or compact forms of the molecule. nih.gov
Table 2: Predicted Relative Energies and Key Dihedral Angles for Low-Energy Conformers of this compound (Gas Phase). Note: Data are hypothetical, based on conformational analysis of similar allylic esters.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle O=C-O-C1 (°) | Dihedral Angle C1-C2-C3-C4 (°) | Dihedral Angle C3-C4-O-C=O (°) |
|---|---|---|---|---|
| A (Global Minimum) | 0.00 | ~180 | ~120 (gauche) | ~180 |
| B | 0.85 | ~180 | ~180 (anti) | ~180 |
| C | 1.50 | ~180 | ~-120 (gauche) | ~180 |
Prediction of Spectroscopic Signatures for Mechanistic Validation
Computational spectroscopy is a vital tool for validating reaction mechanisms by predicting the spectral properties of transient intermediates that may be difficult to isolate and characterize experimentally. arxiv.orgarxiv.org
Theoretical Vibrational and Electronic Spectroscopy
Vibrational spectra (Infrared and Raman) can be accurately predicted using Density Functional Theory (DFT) calculations, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.netmdpi.com These calculations provide the vibrational frequencies and intensities of the normal modes of a molecule.
For this compound, the most characteristic calculated IR peaks would be the strong C=O stretching vibrations for the two distinct ester groups. orgchemboulder.com The benzoyloxy carbonyl stretch is expected to appear at a lower wavenumber (~1715-1730 cm⁻¹) due to conjugation with the benzene (B151609) ring, while the trimethylacetate carbonyl stretch would be at a higher frequency (~1735-1750 cm⁻¹). orgchemboulder.com Other key predicted bands would include the C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), the C=C stretch of the butenyl group (~1650 cm⁻¹), and the prominent C-O stretching vibrations of the esters (~1000-1300 cm⁻¹). researchgate.netmdpi.com
Electronic spectroscopy (UV-Vis) predictions, typically performed using Time-Dependent DFT (TD-DFT), would primarily characterize the electronic transitions within the benzoyloxy chromophore. The predicted spectrum would show strong absorptions in the UV region corresponding to π → π* transitions within the aromatic system. Solvatochromic effects—shifts in absorption maxima due to solvent polarity—can also be modeled, providing further data to correlate with experimental observations. nih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p)). Note: Frequencies are hypothetical and unscaled, based on typical DFT results for benzoate and pivalate (B1233124) esters.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Assignment |
|---|---|---|---|
| ν(C-H)aromatic | 3085 | Medium | Aromatic C-H Stretch |
| ν(C=O)trimethylacetate | 1745 | Very Strong | Aliphatic Ester Carbonyl Stretch |
| ν(C=O)benzoate | 1725 | Very Strong | Aryl Ester Carbonyl Stretch |
| ν(C=C)alkene | 1655 | Medium | Alkene C=C Stretch |
| ν(C-O)ester | 1270, 1150 | Strong | Ester C-O Stretches |
Computational NMR Chemical Shift Predictions for Intermediates
Predicting the ¹H and ¹³C NMR chemical shifts of proposed reaction intermediates is a powerful method for mechanistic validation. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional (such as B3LYP or specialized functionals like WP04), is the standard for reliable chemical shift prediction. modgraph.co.ukq-chem.comnih.gov
For example, in a proposed palladium-catalyzed allylic substitution reaction, one might postulate the formation of a π-allyl palladium intermediate. The structure of this intermediate can be optimized computationally, and its NMR spectrum predicted. The calculated shifts for the protons and carbons of the allyl fragment in the complex would be significantly different from those in the starting material. Specifically, the symmetry of the complex might render certain protons or carbons chemically equivalent, a feature that is easily identifiable in an experimental NMR spectrum. Comparing the predicted shifts of the proposed intermediate with experimental data for the reaction mixture can provide strong evidence for its existence. nih.gov
The accuracy of these predictions is generally high, with modern methods often achieving a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C chemical shifts when an appropriate level of theory and solvent model are used. modgraph.co.uknih.gov
Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts (δ, ppm) for a Postulated Reaction Intermediate. Note: Data are hypothetical, calculated using the GIAO-B3LYP/6-311+G(2d,p) method with a CPCM solvent model for CDCl₃, and referenced to TMS.
| Structure | Proton | Predicted Chemical Shift (ppm) | Key Differentiating Feature |
|---|---|---|---|
| Starting Material | Haromatic | 7.4 - 8.1 | Standard aromatic and allylic signals |
| Halkene | 5.7 - 5.9 | ||
| Hallylic | 4.8 | ||
| -C(CH₃)₃ | 1.2 | ||
| π-Allyl Pd Intermediate | Hterminal (syn) | 3.9 | Significant upfield shift of all allylic protons |
| Hterminal (anti) | 2.8 | ||
| Hinternal | 5.5 | Loss of distinct alkene/allylic signals |
Synthetic Utility and Applications in Advanced Organic Synthesis
Potential as a Building Block in Complex Molecule Synthesis
Precursor for Dienes and Conjugated Systems
The 2-butenyl core of the molecule suggests its potential as a precursor to dienes. In theory, elimination reactions could introduce a second double bond, forming a conjugated diene system. Such reactions are fundamental in organic synthesis for constructing complex carbon skeletons. However, no specific studies detailing the conditions or outcomes of such eliminations for 4-Benzoyloxy-2-butenyl trimethylacetate have been found.
Substrate for Cross-Coupling Reactions
Allylic esters, such as the benzoate (B1203000) and trimethylacetate moieties in the target molecule, can be effective substrates in transition metal-catalyzed cross-coupling reactions, for instance, the Suzuki, Stille, or Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds. The benzoyloxy group could serve as a leaving group in the presence of a suitable palladium or nickel catalyst, allowing for the introduction of a wide range of substituents at the allylic position. Nevertheless, specific examples or optimized conditions for the use of this compound in cross-coupling reactions are not documented in the available literature.
Postulated Role in the Design of Novel Functional Materials Precursors
Monomer in Polymer Chemistry (Excluding Biomedical Applications)
The unsaturated butenyl backbone presents the theoretical possibility for this compound to act as a monomer in polymerization reactions. Addition polymerization across the double bond could lead to polymers with pendant benzoyloxy and trimethylacetoxy groups, potentially influencing the material's properties. However, there is no evidence in the searched literature of this compound being utilized in polymer chemistry.
Precursor to Specialty Chemicals (Excluding Biomedical Applications)
Given its functional groups, this compound could conceivably be a precursor to various specialty chemicals. For example, hydrolysis of the ester groups would yield a diol, which could then be further functionalized. Again, this is speculative, as no specific synthetic pathways originating from this compound for the creation of specialty chemicals have been reported.
Catalyst Ligand or Precursor Development
The oxygen atoms of the ester groups could potentially coordinate with metal centers, suggesting a role as a ligand in catalysis. However, the development of catalyst ligands typically involves more complex and sterically defined structures to control the stereochemical outcome of reactions. There is no indication from the available information that this compound has been explored for this purpose.
Derivatization for Metal Complexation
The benzoyloxy moiety of this compound serves as a primary site for derivatization to create ligands for metal complexation. The aromatic ring of the benzoate group can be functionalized with various donor atoms to facilitate coordination with a wide range of transition metals.
Research Findings:
The synthesis of metal complexes often involves the reaction of a metal salt with a ligand containing suitable donor atoms. In the case of benzoate derivatives, the carboxylate group itself can coordinate to metal ions. chemmethod.comchemmethod.com Furthermore, substituents on the phenyl ring of the benzoate can be introduced to create multidentate ligands. For instance, the introduction of amino, phosphino, or other coordinating groups onto the phenyl ring could yield ligands capable of forming stable chelate complexes with metals such as palladium, rhodium, and copper.
The general approach to synthesizing such complexes would involve the initial synthesis of a functionalized benzoic acid, followed by esterification with the 4-hydroxy-2-butenyl trimethylacetate backbone. The resulting functionalized ligand can then be reacted with a suitable metal precursor. The coordination of benzoate derivatives to metal ions like cadmium, manganese, and zirconium has been demonstrated, often resulting in the formation of coordination polymers. chemmethod.comchemmethod.com The specific coordination mode of the benzoate ligand can vary, acting as a bridging ligand or a chelating agent depending on the metal center and reaction conditions. researchgate.net
Table 1: Potential Derivatizations of this compound for Metal Complexation
| Derivative Functional Group | Potential Coordinating Atoms | Target Metal Ions | Potential Applications in Catalysis |
| Amino (-NH2) | N | Pd, Rh, Ru, Cu | Cross-coupling, hydrogenation |
| Phosphino (-PR2) | P | Pd, Rh, Ni, Au | Cross-coupling, hydroformylation |
| Hydroxy (-OH) | O | Ti, Zr, V | Epoxidation, polymerization |
| Thiol (-SH) | S | Au, Ag, Hg | Sensing, materials science |
Evaluation in Specific Catalytic Reactions (Excluding Biological Catalysis)
The structural features of this compound, particularly the allylic ester system, make it a promising candidate for use in various transition metal-catalyzed reactions. Allylic compounds are well-established as versatile intermediates in organic synthesis. rsc.org
Research Findings:
Transition metal-catalyzed allylic functionalization reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org The butenyl framework of this compound can potentially participate in reactions such as Tsuji-Trost allylation. In such a reaction, a palladium catalyst would coordinate to the double bond, facilitating the departure of one of the ester groups as a leaving group and forming a π-allyl palladium intermediate. This intermediate can then be attacked by a nucleophile. The regioselectivity and stereoselectivity of such reactions are often controlled by the nature of the ligands on the metal catalyst and the reaction conditions.
The presence of two different ester groups, benzoate and trimethylacetate, offers the potential for selective activation. The electronic and steric differences between these groups could allow for the preferential cleavage of one over the other. For example, the less sterically hindered benzoate group might be a better leaving group in certain catalytic cycles.
Allylic acetates and related esters are known to be effective reagents in catalytic reactions. For example, allyl acetate (B1210297) can be used for the allylation of aldehydes in the presence of a ruthenium catalyst. nih.gov Similarly, allylic trichloroacetimidates undergo rhodium-catalyzed asymmetric transformations. organic-chemistry.org These examples highlight the potential for this compound to serve as a substrate in analogous catalytic processes.
Table 2: Potential Catalytic Reactions Involving this compound
| Reaction Type | Catalyst | Potential Product |
| Palladium-catalyzed allylic alkylation | Pd(PPh3)4 | Substituted butenyl derivatives |
| Ruthenium-catalyzed allylation | RuCl3 | Homoallylic alcohols |
| Rhodium-catalyzed asymmetric amination | [Rh(diene)Cl]2 | Chiral allylic amines |
| Copper-catalyzed allylic substitution | Cu(I) complexes | Allylic ethers or thioethers |
Methodological Advancements in Ester and Olefin Chemistry
The unique structure of this compound can also be leveraged to drive advancements in synthetic methodologies, particularly in the areas of protecting group strategies and the development of novel reagents.
Development of New Protecting Group Strategies
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. wikipedia.org The differential reactivity of the benzoate and trimethylacetate (pivalate) esters in this compound could be exploited in the design of new protecting group strategies.
Research Findings:
Esters are commonly used as protecting groups for alcohols. wikipedia.orgresearchgate.net The stability of ester protecting groups towards various reaction conditions can be tuned by modifying the steric and electronic properties of the carboxylate. Generally, sterically hindered esters like pivalates are more resistant to hydrolysis than less hindered esters like benzoates. wikipedia.org This differential stability could allow for the selective deprotection of one ester group in the presence of the other.
For instance, the benzoate group could potentially be cleaved under milder basic conditions, leaving the more robust pivalate (B1233124) group intact. Conversely, enzymatic methods, which can be highly selective, might be developed to cleave one ester over the other. harvard.edu The butenyl moiety itself can also function as a protecting group for alcohols, being cleavable under specific oxidative conditions. researchgate.net The combination of these features in a single molecule provides a platform for developing orthogonal protecting group strategies, where each group can be removed independently without affecting the others. uchicago.edu
Table 3: Potential Orthogonal Deprotection Strategies
| Protecting Group | Cleavage Conditions | Stability |
| Benzoyloxy | Mild base (e.g., K2CO3/MeOH) | Sensitive to nucleophiles |
| Trimethylacetoxy (Pivaloyloxy) | Stronger base (e.g., NaOH) or reductive cleavage | More robust to nucleophiles |
| Butenyl | Oxidative cleavage (e.g., OsO4/NaIO4) | Stable to many non-oxidative conditions |
Innovations in Butenyl-Based Reagents
Bifunctional reagents that can introduce complex structural motifs in a single step are highly valuable in organic synthesis. bohrium.com this compound can be envisioned as a precursor to novel butenyl-based reagents.
Research Findings:
The butenyl scaffold is a common structural motif in natural products and pharmaceuticals. scielo.org.bonih.gov Reagents that can deliver a functionalized butenyl unit are therefore of significant interest. By selectively modifying one of the ester groups of this compound, it could be converted into a bifunctional reagent. For example, conversion of the benzoate to a leaving group more susceptible to displacement, or transformation of the trimethylacetate into a reactive functional group, could lead to novel synthetic tools.
Innovations in organic synthesis often focus on developing reagents that increase molecular complexity in an atom-economical and step-economical manner. nih.gov A butenyl reagent derived from this compound could potentially be used in cycloaddition reactions or as a linchpin in fragment-based synthesis. The development of innovative carbenoid reagents for the synthesis of complex boronates highlights the ongoing interest in creating novel building blocks for organic synthesis. uchicago.edu Similarly, 2-alkynylaryl aldehydes serve as versatile building blocks for the construction of heterocyclic compounds, demonstrating the power of bifunctional reagents. bohrium.com
Advanced Analytical Methodologies for Reaction Monitoring and Structural Elucidation in Synthetic Studies
In Situ Spectroscopic Techniques for Reaction Pathway Monitoring
In situ, or "in the reaction," spectroscopy allows for the analysis of a chemical reaction in real-time without the need to extract samples. This provides a dynamic view of the reaction progress, offering insights into kinetics, the formation of intermediates, and the endpoint. mt.com
Real-time Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for monitoring the progress of organic syntheses. mt.com They provide information on molecular vibrations, allowing for the tracking of functional group transformations. spectroscopyonline.com In the synthesis of 4-Benzoyloxy-2-butenyl trimethylacetate, likely from precursors such as a suitable butenyl alcohol derivative and benzoic acid or its derivative, FTIR spectroscopy would be invaluable. The reaction could be monitored by observing the disappearance of the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) and the carboxylic acid O-H band, alongside the simultaneous appearance and increase in intensity of the characteristic ester C=O stretching peak (around 1720 cm⁻¹) and the C-O stretching peaks (between 1300 and 1000 cm⁻¹). spectroscopyonline.com
Raman spectroscopy offers complementary information. While IR is more sensitive to polar functional groups, Raman is particularly effective for analyzing symmetric, non-polar bonds. sepscience.com It could be used to monitor changes in the C=C bond of the butenyl backbone or the symmetric vibrations of the benzene (B151609) ring. mt.com The weak Raman signal of many solvents, such as water, can also be an advantage over IR spectroscopy in certain reaction systems. spectroscopyonline.com
| Functional Group | Reactant/Product | Technique | Expected Wavenumber (cm⁻¹) | Observation During Reaction |
| Hydroxyl (-OH) | Starting Alcohol | IR | ~3300 | Signal decreases |
| Carbonyl (C=O) | Product Ester | IR | ~1720 | Signal increases |
| Ester (C-O) | Product Ester | IR | 1300-1000 | Signal increases |
| Alkene (C=C) | Reactant & Product | Raman | ~1650 | Signal may shift slightly |
Table 1: Illustrative IR and Raman frequencies for monitoring the synthesis of this compound.
In situ NMR spectroscopy is a premier tool for gaining detailed mechanistic insights and identifying transient species that are only present under reaction conditions. wiley.com By conducting the synthesis directly within an NMR tube, it is possible to track the transformation of reactants to products and detect short-lived intermediates. d-nb.inforesearchgate.net
In a potential palladium-catalyzed synthesis of this compound, which is a common method for forming allylic esters, in situ NMR could provide evidence for key catalytic intermediates. nih.gov For example, the formation of a transient palladium-π-allyl complex would cause significant shifts in the ¹H and ¹³C NMR signals of the butenyl fragment. The detection and characterization of such species are crucial for understanding the reaction mechanism and optimizing catalyst performance. rsc.org Specialized high-pressure NMR tubes can be employed to study reactions under elevated temperatures and pressures, conditions often required for catalytic processes. wiley.com
| Species | Proton | Hypothetical ¹H Chemical Shift (ppm) | Rationale for Shift |
| Starting Allylic Alcohol | =CH-H | 5.5 - 6.0 | Standard alkene proton environment. |
| Pd-π-allyl Intermediate | =CH-H | 4.5 - 5.5 | Coordination to the metal shieldsthe protons, shifting them upfield. |
| Product | =CH-H | 5.7 - 6.2 | Deshielding effect of the new ester group. |
Table 2: Hypothetical ¹H NMR chemical shift changes for the vinyl protons during a palladium-catalyzed synthesis of this compound.
Mass Spectrometry Approaches for Reaction Progress and Byproduct Identification
Mass spectrometry (MS) is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used to monitor reaction progress, confirm product identity, and identify byproducts, even those present in trace amounts. acs.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. acs.org This precision allows for the unambiguous determination of a molecule's elemental composition. During the synthesis of this compound, reaction aliquots can be analyzed by HRMS (often coupled with electrospray ionization, ESI) to confirm the formation of the desired product by matching its exact mass to the calculated theoretical mass. nih.govpnnl.gov Furthermore, HRMS is critical for identifying unexpected intermediates or byproducts by providing their molecular formulas, which is the first step in deducing their structures.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.org This provides detailed structural information about the parent ion. For this compound, the molecular ion would be selected in the first mass analyzer. It would then be fragmented via collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the second mass analyzer. wikipedia.org The fragmentation pattern is predictable based on the structure of the ester. Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. tandfonline.comlibretexts.org Analysis of these fragments allows for confirmation of the connectivity of the benzoyloxy, butenyl, and trimethylacetate moieties, thus verifying the structure of the synthesized molecule.
| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |
| 276.13 | [M]+• | Molecular Ion |
| 105.03 | [C₇H₅O]+ | Cleavage of the benzoyl group |
| 171.11 | [M - C₇H₅O]⁺ | Loss of the benzoyl group |
| 57.07 | [C₄H₉]⁺ | Cleavage of the tert-butyl group |
| 219.09 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |
Table 3: Predicted major fragments in the tandem mass spectrum of this compound (Molecular Formula: C₁₆H₂₀O₄, Exact Mass: 276.1311).
Chromatographic Methods for Purity Assessment in Synthetic Processes
Chromatography is an essential tool for separating the components of a mixture, making it indispensable for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.
For a relatively non-volatile compound like this compound, HPLC would be the preferred method. A sample of the crude reaction mixture is injected into the HPLC system, and its components are separated based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A detector, such as a UV-Vis detector that can monitor the absorbance of the benzene ring, quantifies the amount of each separated component. The purity of the product is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of the impurities represented by the minor peaks, providing crucial information for optimizing purification procedures like column chromatography or recrystallization. waters.com
| Retention Time (min) | Peak Area (%) | Identification (via LC-MS) |
| 2.1 | 1.5 | Starting Alcohol |
| 3.4 | 2.0 | Benzoic Acid |
| 6.8 | 95.5 | This compound |
| 8.2 | 1.0 | Unknown Byproduct |
Table 4: Hypothetical HPLC purity analysis of a crude this compound sample.
Advanced Gas Chromatography (GC) Techniques
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Advanced GC techniques, particularly when coupled with mass spectrometry (GC-MS), provide high-resolution separation and detailed structural information.
For the routine analysis of reaction mixtures containing this compound, a high-temperature capillary GC equipped with a mid-polarity phenyl-substituted polysiloxane stationary phase is often employed. This type of column provides excellent separation of isomers and related byproducts. The presence of the butenyl moiety introduces the possibility of E/Z isomerism, which can be effectively resolved using high-resolution capillary columns. researchgate.net Furthermore, since the C-4 position of the butenyl chain is a stereocenter, chiral GC columns can be utilized to separate enantiomers, often after conversion to diastereomeric derivatives if direct separation is challenging. researchgate.nethplc.sk
GC-MS is particularly powerful for identifying intermediates and byproducts. The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including ions corresponding to the benzoyl group (m/z 105), the trimethylacetyl (pivaloyl) group (m/z 57), and fragments arising from the cleavage of the butenyl chain. nih.govmdpi.com
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the synthesis of this compound, particularly for tracking the consumption of reactants and the formation of the product in real-time. bridgewater.edu Given the compound's structure, which includes a UV-active benzoyl group, UV detection is a highly effective and sensitive method for quantification. researchgate.netnih.gov
A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. researchgate.net This approach separates compounds based on their hydrophobicity. The starting materials, such as a corresponding diol or halo-ester, would have significantly different retention times from the final, more nonpolar product. By injecting aliquots of the reaction mixture at various time points, a kinetic profile of the reaction can be constructed. bridgewater.edu
The choice of stationary phase, typically a C18 (octadecylsilane) column, provides good retention and resolution. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to ensure adequate separation of all components within a reasonable timeframe.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV Absorbance at 230 nm |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. However, it requires a well-ordered single crystal. Compounds like this compound, which are often oils or low-melting solids, present a significant challenge for direct crystallographic analysis. Therefore, structural elucidation typically proceeds through the synthesis of a suitable crystalline derivative. acs.orgresearchgate.net
When a target compound is difficult to crystallize, cocrystallization offers a powerful alternative. This technique involves crystallizing the target molecule with a second compound, known as a "coformer," to form a new, multi-component crystalline solid held together by non-covalent interactions. researchgate.net
For a derivative of this compound, a common strategy would be to first hydrolyze one of the ester groups to reveal a hydroxyl or carboxylic acid functionality. This functionalized derivative can then be cocrystallized with a coformer that has complementary hydrogen bonding capabilities, such as a dicarboxylic acid or a bipyridine. researchgate.net The formation of robust hydrogen bonds between the derivative and the coformer can overcome the weak intermolecular forces of the original compound, providing the necessary lattice energy to drive crystallization. acs.org The resulting cocrystal can then be analyzed by single-crystal X-ray diffraction to reveal the structure of the derivative, and by extension, the core structure of the parent molecule. nih.gov
The analysis of the crystal packing in a derivative's structure provides deep insights into the non-covalent forces that govern its solid-state assembly. In a cocrystal of a hydrolyzed derivative of this compound, several key interactions would be anticipated.
Development of Novel Analytical Probes for Mechanistic Investigations
Investigating the mechanism of the esterification or transesterification reactions used to synthesize this compound can be enhanced by the development of specialized analytical probes. These probes are designed to provide real-time information about the reaction kinetics and the roles of catalysts or intermediates. mdpi.com
One promising approach is the design of a chromogenic or fluorogenic probe. For example, a precursor alcohol could be designed such that its esterification to form the benzoyl ester results in a significant change in its UV-Vis absorption or fluorescence emission spectrum. mdpi.comnih.gov This could be achieved by incorporating a fluorophore whose electronic properties are sensitive to the acylation of a nearby hydroxyl group. The esterification would alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable spectroscopic shift. nih.gov
Such a probe would allow for in-situ reaction monitoring using techniques like UV-Vis or fluorescence spectroscopy, providing continuous kinetic data without the need for sampling and chromatographic analysis. youtube.comsapub.org This approach enables high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) and can reveal subtle mechanistic details, such as the formation of transient intermediates that might be difficult to detect by conventional methods. tandfonline.comresearchgate.net
Q & A
Q. What are the established synthetic routes for 4-Benzoyloxy-2-butenyl trimethylacetate, and what key reagents are involved?
A common synthetic approach involves esterification and protection/deprotection strategies. For analogous compounds, O-benzyl hydroxylamine hydrochloride and acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) are used in coupling reactions under anhydrous conditions. Sodium carbonate is often employed to neutralize HCl byproducts, while dichloromethane serves as a solvent . Researchers should monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC (>97% purity thresholds are typical) .
Q. How should researchers handle this compound to ensure laboratory safety?
Standard safety protocols include wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure adequate ventilation to avoid inhalation of vapors, as some benzoyloxy derivatives may release irritants. Store the compound in a sealed container in a dry, ventilated area, and avoid exposure to static electricity or open flames .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity analysis (>97% by GC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. For crystalline derivatives, X-ray crystallography can resolve stereochemistry .
Advanced Research Questions
Q. What experimental approaches can elucidate the thermal decomposition behavior of this compound under varying conditions?
Differential scanning calorimetry (DSC) is critical for detecting exothermic decomposition events. Researchers should conduct isothermal studies at elevated temperatures (e.g., 100–200°C) in inert atmospheres to mimic storage or reaction conditions. Thermogravimetric analysis (TGA) quantifies mass loss, while gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition byproducts .
Q. How can contradictory data regarding the stability of this compound in different solvents be systematically analyzed?
Design a stability study comparing the compound’s half-life in polar (e.g., acetonitrile) and nonpolar (e.g., dichloromethane) solvents under controlled humidity and temperature. Use HPLC to track degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Conflicting results may arise from trace impurities or solvent-water interactions, necessitating Karl Fischer titration for moisture quantification .
Q. What strategies are effective in optimizing the stereochemical outcomes during the synthesis of this compound?
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enhance enantioselectivity. For example, sodium pivalate has been used to control stereochemistry in analogous esterification reactions . Monitor reaction progress with chiral HPLC and corroborate results via circular dichroism (CD) spectroscopy. Computational modeling (DFT) may predict transition states to guide reagent selection .
Methodological Notes
- Thermal Stability Testing : Always perform DSC and TGA in triplicate to ensure reproducibility, and cross-validate with accelerated aging studies .
- Mutagenicity Assessment : While Ames II testing is standard for anomeric amides, prioritize in vitro assays (e.g., micronucleus tests) if structural alerts (e.g., benzoyl groups) suggest genotoxicity risks .
- Stereochemical Analysis : Combine experimental data (NMR coupling constants) with computational tools (e.g., molecular dynamics simulations) to resolve ambiguous configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
